

# TNG348: A Preclinical and Clinical Overview of a Selective USP1 Inhibitor

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## Compound of Interest

Compound Name: TNG348

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**TNG348**, developed by Tango Therapeutics, is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific protease 1 (USP1). It was investigated as a potential therapeutic for cancers with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD). The mechanism of **TNG348** is centered on the principle of synthetic lethality, where the inhibition of USP1 in the context of a pre-existing HRD defect leads to cancer cell death. Preclinical studies demonstrated significant single-agent activity and strong synergy with PARP inhibitors (PARPi), even in models with acquired PARPi resistance. However, the clinical development of **TNG348** was discontinued in May 2024 due to observations of Grade 3/4 liver function abnormalities in patients participating in the Phase 1/2 clinical trial. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of **TNG348**.

## Introduction to TNG348

**TNG348** is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme (DUB) crucial for DNA damage repair.<sup>[1]</sup> In cancers with underlying HRD, such as those with BRCA1/2 mutations, the cells are particularly reliant on other DNA repair pathways for survival. By inhibiting USP1, **TNG348** disrupts the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism, leading to catastrophic DNA damage and selective killing of these cancer cells.<sup>[2]</sup> Tango Therapeutics advanced **TNG348** into a Phase 1/2 clinical trial

(NCT06065059) to evaluate its safety and efficacy, both as a monotherapy and in combination with the PARP inhibitor olaparib.[3][4][5] Despite promising preclinical results, the trial was terminated due to liver toxicity, halting further development of the compound.[6]

## Mechanism of Action

**TNG348** functions as a selective, allosteric, and reversible inhibitor of USP1.[7][2] Its mechanism of action is multifaceted, primarily impacting the DNA damage response pathway.

- **Inhibition of PCNA and FANCD2 Deubiquitination:** USP1's key substrates include monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). Monoubiquitination of PCNA is a critical step in initiating the TLS pathway. By inhibiting USP1, **TNG348** prevents the deubiquitination of PCNA and FANCD2, leading to their accumulation in a ubiquitinated state.
- **Disruption of Translesion Synthesis:** The sustained ubiquitination of PCNA disrupts the normal functioning of the TLS pathway, which is essential for bypassing DNA lesions during replication.[7][2]
- **Synthetic Lethality with HRD:** In HRD-positive cancer cells, the combination of a compromised homologous recombination pathway and a disrupted TLS pathway via USP1 inhibition results in an accumulation of unresolved DNA damage, leading to cell cycle arrest and apoptosis.[7][1]

The following diagram illustrates the signaling pathway affected by **TNG348**.

Caption: **TNG348** inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2.

## Preclinical Data

### In Vitro Potency and Selectivity

**TNG348** demonstrated potent and selective inhibition of USP1 in various in vitro assays.

Assay Type	Cell Line / Target	Result	Reference
Cell Viability (IC50)	MDA-MB-436 (BRCA1 mutant)	68.3 nM	
HCC1954 (BRCA1 WT)	No impact	[8]	
Cellular Pharmacodynamics (IC50)	MDA-MB-436	98.6 nM (ub-PCNA induction)	
DUB Panel Screen	47 Deubiquitinating Enzymes	Selective for USP1	[8]
Kinase Panel Screen	468 Kinases	Selective against 467 kinases; significant interaction only with ULK3 kinase (89% inhibition at 10 µM)	[8]
Safety Target Panel	78 Safety Targets	Inactive as an agonist or antagonist in 77 of 78 assays	[8]

## Cell Line Panel Activity

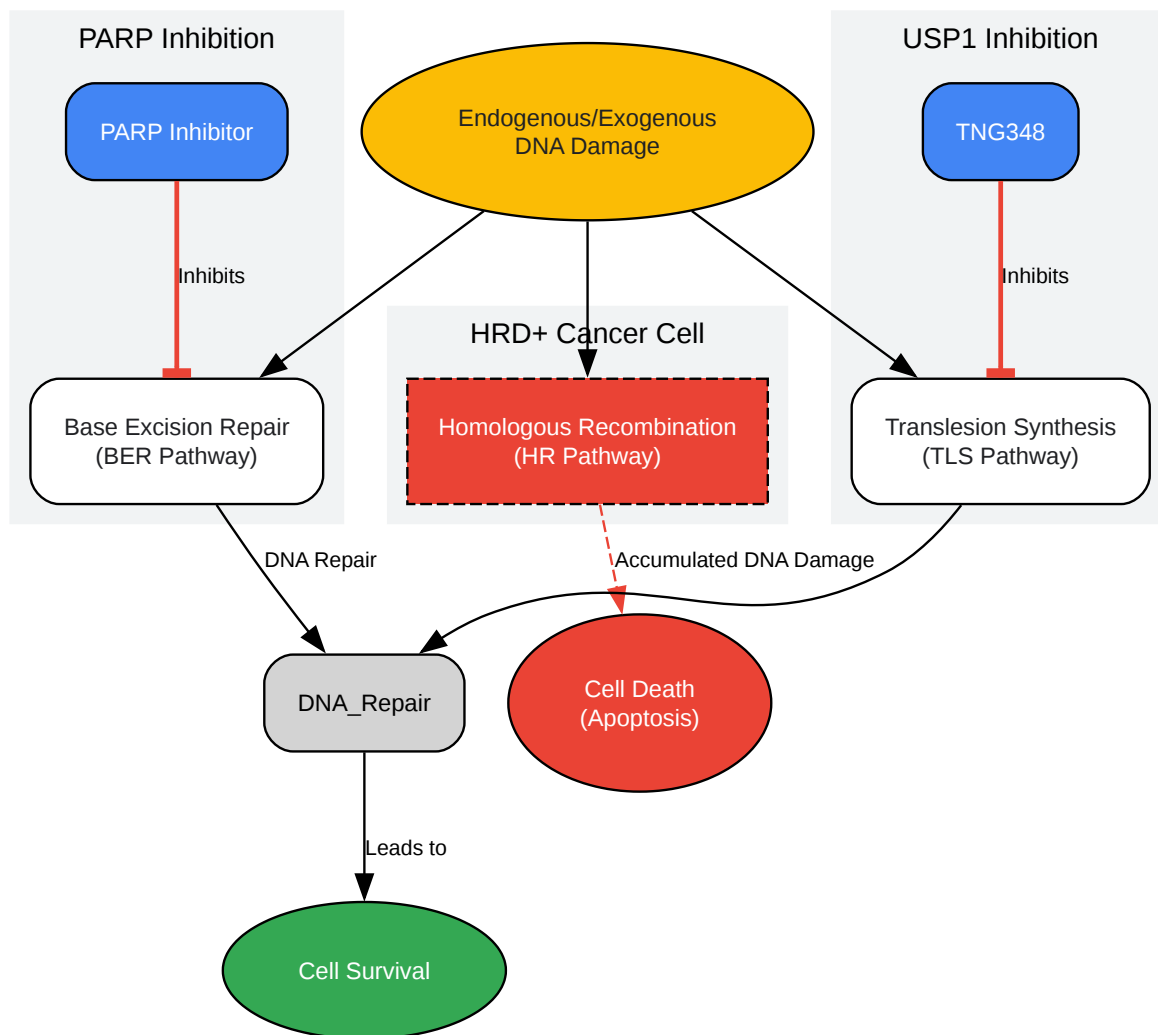
The activity of **TNG348** was assessed in a panel of 62 breast and ovarian cancer cell lines. The results indicated that sensitivity to **TNG348** was enriched in cell lines with BRCA mutations or an HRD-positive status.[7][9]

## Synergy with PARP Inhibitors

A key finding from the preclinical evaluation of **TNG348** was its synergistic activity with PARP inhibitors. This synergy was observed in both PARPi-sensitive and PARPi-resistant models.[7][2][10] The combination of **TNG348** and a PARPi led to enhanced tumor cell killing, suggesting a complementary mechanism of action.

The following diagram illustrates the synthetic lethal interaction between **TNG348** and PARP inhibitors in HRD-positive cancer cells.

## Synthetic Lethality of TNG348 and PARP Inhibitors in HRD+ Cancer

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Caption: In HRD+ cells, inhibiting both PARP and USP1 pathways leads to synthetic lethality.

## In Vivo Efficacy

**TNG348** demonstrated significant anti-tumor activity in in vivo xenograft models of BRCA-mutant and HRD-positive cancers.

Model	Treatment	Outcome	Reference
BRCA1 mutant TNBC PDX (Parental PARPi-sensitive)	TNG348 (100 mg/kg QD) + Olaparib (50 mg/kg QD)	Strong synergy and tumor regression.	[11]
BRCA1 mutant TNBC PDX (Acquired PARPi resistance)	TNG348 (100 mg/kg QD) + Olaparib (50 mg/kg QD)	Restored sensitivity to PARP inhibitor and induced tumor regression.	[11]
BRCAwt HRD+ TNBC PDX	TNG348 (100 mg/kg QD) + Niraparib (30 mg/kg QD)	Synergistic tumor growth inhibition.	[11]

## Pharmacokinetics

Oral administration of **TNG348** in tumor-bearing mice showed dose-dependent exposure. Dosing at 30 mg/kg once daily or 20 mg/kg twice daily resulted in free plasma concentrations above the in vitro IC<sub>50</sub> for over eight hours.[7][8]

## Experimental Protocols

### In Vitro Deubiquitinase (DUB) and Kinase Screening

- Objective: To assess the selectivity of **TNG348** against a panel of DUBs and kinases.
- Methodology:
  - **TNG348** was screened at a single point concentration of 10 µM.
  - For DUB selectivity, the Ubiquigent DUBprofiler™ panel of 47 DUBs was used.
  - For kinase selectivity, the Eurofins KINOMEScan™ scanMax panel of 468 kinases was utilized, employing an active site-directed competition binding assay.
  - The percentage of inhibition was calculated relative to a vehicle control.

### Cell Viability (Clonogenic) Assays

- Objective: To determine the cytotoxic effect of **TNG348** on cancer cell lines.
- Methodology:
  - Breast and ovarian cancer cell lines were seeded at a low density in 6-well plates.
  - Cells were treated with a 10-point threefold serial dilution of **TNG348**, with a top dose of 8  $\mu$ M.
  - The cells were incubated for 10-21 days to allow for colony formation.
  - Colonies were fixed, stained with crystal violet, and counted.
  - The IC50 values were calculated by non-linear regression of the dose-response curves.

## CRISPR-Cas9 Screens

- Objective: To identify genes that modulate sensitivity or resistance to **TNG348**.
- Methodology:
  - Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436) were transduced with a gRNA library targeting DNA damage response genes.
  - The cell population was treated with either DMSO (vehicle) or **TNG348** at a specific concentration (e.g., 100 or 200 nM).
  - Genomic DNA was extracted from surviving cells after a defined period.
  - The gRNA sequences were amplified by PCR and quantified by next-generation sequencing.
  - Genes whose knockout led to enrichment or depletion in the **TNG348**-treated population were identified as resistance or sensitivity factors, respectively.

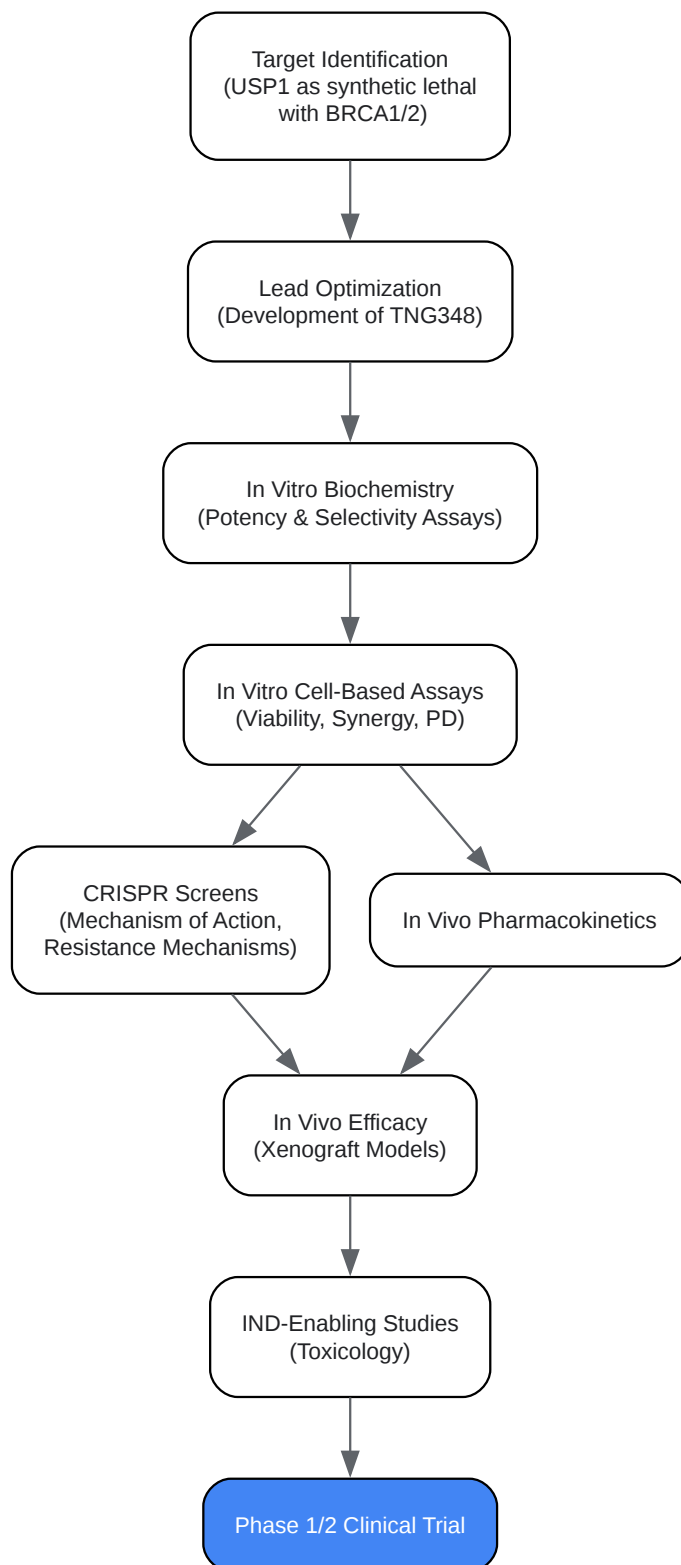
## In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **TNG348** alone and in combination with PARP inhibitors in mouse models.

- Methodology:
  - Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.
  - Once tumors reached a specified volume, mice were randomized into treatment groups.
  - **TNG348** was administered orally, once or twice daily, at specified doses.
  - PARP inhibitors (e.g., olaparib, niraparib) were administered orally at their respective doses.
  - Tumor volume and body weight were measured regularly.
  - At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blotting for ub-PCNA).

The following diagram provides a generalized workflow for the preclinical evaluation of **TNG348**.

## TNG348 Preclinical Evaluation Workflow

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Caption: A simplified workflow from target identification to clinical trials for **TNG348**.



## Clinical Development and Discontinuation

Tango Therapeutics initiated a Phase 1/2 clinical trial (NCT06065059) for **TNG348** in patients with BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors.[3][5] The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **TNG348** as a single agent and in combination with olaparib.[3][4]

However, in May 2024, Tango Therapeutics announced the discontinuation of the **TNG348** program.[6] The decision was based on the observation of Grade 3/4 liver function abnormalities in patients who had been on the study for more than eight weeks.[6] At the time of discontinuation, no patients had yet received the combination of **TNG348** and olaparib.

## Conclusion

**TNG348** was a promising, selectively targeted therapy for HRD-positive cancers, with a strong preclinical rationale and demonstrated efficacy in in vitro and in vivo models. Its ability to synergize with PARP inhibitors, particularly in resistant settings, highlighted its potential to address a significant unmet need in oncology. However, the emergence of liver toxicity in early clinical development led to the cessation of the program. While **TNG348** itself will not be further developed, the extensive preclinical characterization and the mechanistic insights gained from its study provide a valuable foundation for the continued exploration of USP1 as a therapeutic target in oncology. The journey of **TNG348** underscores the critical importance of translating preclinical findings to the clinic and the unforeseen challenges that can arise in drug development.

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